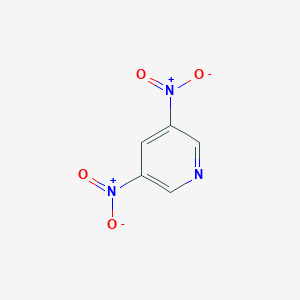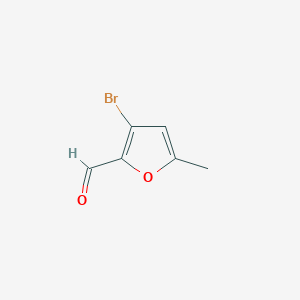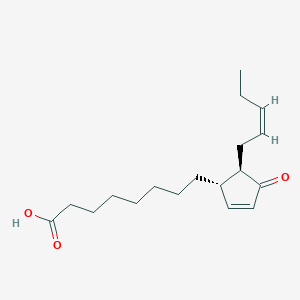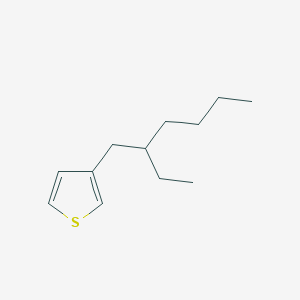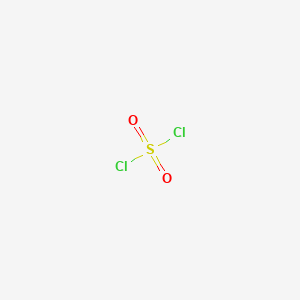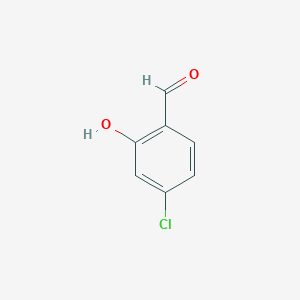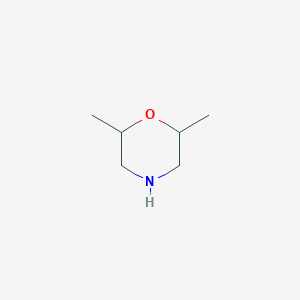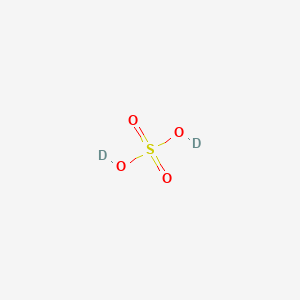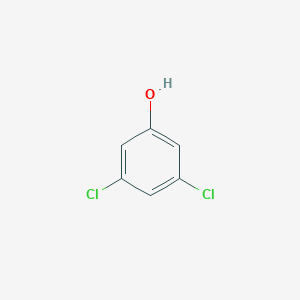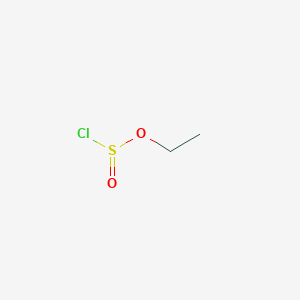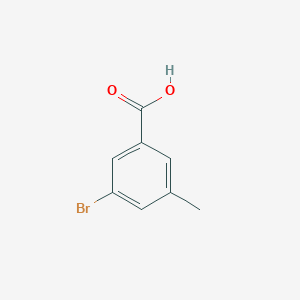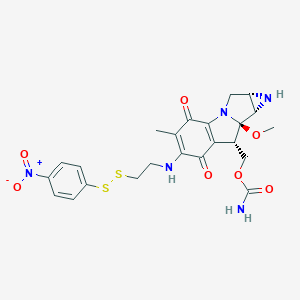
N-7-(2-(Nitrophényldithio)éthyl)mitomycine C
Vue d'ensemble
Description
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C is a synthetic derivative of mitomycin C, a well-known antitumor antibiotic. This compound was developed to enhance the antitumor activity and reduce the toxicity associated with mitomycin C. It has shown promising results in preclinical studies, particularly against various types of cancer cells, including those resistant to mitomycin C .
Applications De Recherche Scientifique
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C has a wide range of scientific research applications:
-
Chemistry
- It is used as a model compound to study the reactivity and stability of disulfide bonds in complex molecules.
- Researchers investigate its chemical properties to develop new synthetic methodologies and reaction mechanisms.
-
Biology
- The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
- It serves as a tool to understand the mechanisms of DNA cross-linking and repair.
-
Medicine
- N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C is explored for its potential as an anticancer agent.
- Preclinical studies have shown its efficacy against various cancer cell lines, including those resistant to mitomycin C .
-
Industry
- The compound is used in the development of new pharmaceuticals and therapeutic agents.
- It is also employed in the production of diagnostic reagents and biochemical assays.
Mécanisme D'action
Target of Action
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C is an analogue of mitomycin C . Mitomycin C is an antineoplastic antibiotic that inhibits DNA synthesis by cross-linking the complementary strands of the DNA double helix . This cross-linking activity is unique among antibiotics and has led to its use in the treatment of various cancers .
Mode of Action
The compound works as an alkylating agent, inhibiting DNA synthesis (and, at higher concentrations, RNA and protein synthesis) by cross-linking the complementary strands of the DNA double helix . This cross-linking prevents the DNA from uncoiling and separating, which is a necessary step in DNA replication and RNA transcription. As a result, the compound inhibits cell division and growth.
Biochemical Pathways
Mitomycin C is known to inhibit DNA synthesis, and at higher concentrations, RNA and protein synthesis . This can lead to cell cycle arrest and apoptosis, or programmed cell death.
Pharmacokinetics
It is known to be soluble in dmso , which suggests it may have good bioavailability
Result of Action
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C has been shown to be active against a range of tumor cell lines and xenografts, including those resistant to mitomycin C . This suggests that it may have potential as a chemotherapeutic agent, particularly for cancers that have become resistant to other treatments.
Action Environment
The action of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C may be influenced by various environmental factors. For example, its stability and efficacy could be affected by temperature, pH, and the presence of other chemicals. It is recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols
Méthodes De Préparation
The synthesis of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C involves several stepsThis is typically achieved through a series of reactions involving the protection and deprotection of functional groups, as well as the use of specific reagents to introduce the desired substituents .
-
Synthetic Route
Step 1: Protection of the amino group at the N-7 position of mitomycin C.
Step 2: Introduction of the nitrophenyldithioethyl group using a suitable reagent, such as 2-(4-nitrophenyldithio)ethylamine.
Step 3: Deprotection of the amino group to yield the final product.
-
Reaction Conditions
- The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
- Common solvents used include dimethyl sulfoxide (DMSO) and methanol.
-
Industrial Production
- Industrial production methods involve scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness.
- Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and yield .
Analyse Des Réactions Chimiques
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C undergoes various chemical reactions, including:
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.
- Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction
- Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.
- Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
-
Substitution
- The nitrophenyldithioethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
- Reagents such as thiols and amines are often used in these reactions.
-
Major Products
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amino derivatives .
Comparaison Avec Des Composés Similaires
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C is unique compared to other similar compounds due to its specific structural modifications and enhanced antitumor activity. Some similar compounds include:
-
Mitomycin C
- While mitomycin C is the parent compound, N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C has improved efficacy and reduced toxicity.
- Mitomycin C lacks the nitrophenyldithioethyl group, which contributes to the enhanced properties of the derivative .
-
Porfiromycin
- Porfiromycin is another mitomycin analogue with similar antitumor activity.
- N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C has shown superior activity against certain cancer cell lines, particularly those resistant to mitomycin C .
-
Leinamycin
- Leinamycin is a natural product with a disulfide bond, similar to N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C.
- Both compounds share similar mechanisms of action, involving DNA alkylation and cross-linking, but differ in their structural features and specific biological activities .
Propriétés
IUPAC Name |
[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[2-[(4-nitrophenyl)disulfanyl]ethylamino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O7S2/c1-11-17(25-7-8-36-37-13-5-3-12(4-6-13)28(32)33)20(30)16-14(10-35-22(24)31)23(34-2)21-15(26-21)9-27(23)18(16)19(11)29/h3-6,14-15,21,25-26H,7-10H2,1-2H3,(H2,24,31)/t14-,15+,21+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDJOCJUBZZAMN-USYHLRJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241743 | |
| Record name | N-7-(2-(nitrophenyldithio)ethyl)mitomycin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95056-36-3 | |
| Record name | N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095056363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-7-(2-(nitrophenyldithio)ethyl)mitomycin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-181174 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27O4QKT84G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


